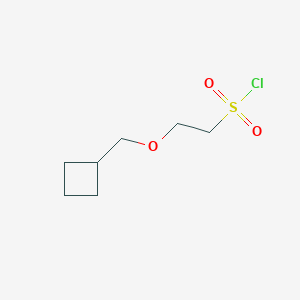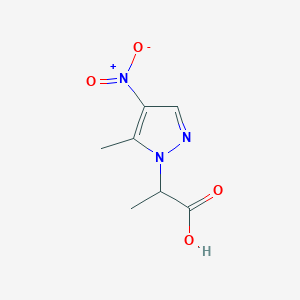
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as IPA-3, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have promising properties in inhibiting various biological processes and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of a protein known as PAK1. PAK1 is a key regulator of various biological processes, including cell growth, migration, and survival. By inhibiting PAK1, (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile can disrupt these processes and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has also been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of various enzymes and signaling pathways, including those involved in inflammation and immune response. Additionally, (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been found to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is its potent and specific inhibition of PAK1. This makes it a valuable tool for studying the role of PAK1 in various biological processes. However, one limitation of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential applications of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile in other areas of biology, including immunology and neuroscience. Finally, there is ongoing research into the use of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
In conclusion, (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has shown great promise in various scientific fields. Its potent anti-cancer properties and specific inhibition of PAK1 make it a valuable tool for studying the role of PAK1 in various biological processes. While there are some limitations to working with (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, ongoing research is exploring its potential applications in other areas of biology and as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a combination of organic and inorganic chemicals, including iodobenzene, isobutylbenzene, and thiazole. The process involves several steps, including condensation, cyclization, and nitrile formation. The final product is typically purified through a series of chromatography and recrystallization steps.
Scientific Research Applications
(E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research has been in the field of cancer biology. Studies have shown that (E)-3-((2-iodophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
(E)-3-(2-iodoanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3S/c1-15(2)11-16-7-9-17(10-8-16)21-14-27-22(26-21)18(12-24)13-25-20-6-4-3-5-19(20)23/h3-10,13-15,25H,11H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMRVHLJLDKQCH-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-iodophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)

![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)
![3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2620472.png)


![Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2620478.png)


![2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2620482.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2620485.png)
